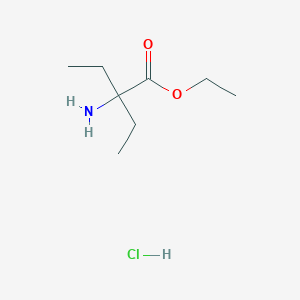

Ethyl 2-amino-2-ethylbutanoate hydrochloride

描述

属性

IUPAC Name |

ethyl 2-amino-2-ethylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-8(9,5-2)7(10)11-6-3;/h4-6,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQERJQAZXHCDQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OCC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135219-29-2 | |

| Record name | ethyl 2-amino-2-ethylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2 Amino 2 Ethylbutanoate Hydrochloride

Direct Esterification and Amination Pathways

The direct formation of the title compound involves the synthesis of the α,α-diethylglycine core, followed by esterification. Given the structure of the target molecule, classic methods for α-amino acid synthesis, such as the Strecker or Bucherer-Bergs reactions, are highly relevant as they can utilize a ketone precursor to generate the quaternary α-carbon.

Fischer-Type Esterification Modifications

Fischer-Speier esterification is a classical method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. orgsyn.org For the synthesis of ethyl 2-amino-2-ethylbutanoate hydrochloride, this reaction would typically be performed on the 2-amino-2-ethylbutanoic acid precursor. The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack from the ethanol (B145695). guidechem.com

The general mechanism proceeds as follows:

Protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., HCl, H₂SO₄).

Nucleophilic attack of ethanol on the protonated carbonyl carbon.

Proton transfer from the attacking alcohol to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product.

In the context of amino acids, the esterification is often carried out by bubbling dry hydrogen chloride gas through a suspension of the amino acid in absolute ethanol. This serves a dual purpose: the HCl acts as the catalyst for esterification and also forms the hydrochloride salt of the amino group, which protects it from side reactions and improves solubility. The reaction is driven to completion by using a large excess of ethanol and by the removal of water as it is formed. orgsyn.org

For the synthesis of the target compound, 2-amino-2-ethylbutanoic acid would be refluxed in ethanol saturated with hydrogen chloride. After the reaction, the solvent is typically removed under reduced pressure to yield the crude this compound.

| Reaction | Reactants | Catalyst | Key Features |

| Fischer Esterification | 2-amino-2-ethylbutanoic acid, Ethanol | HCl | Forms ester and hydrochloride salt simultaneously; requires anhydrous conditions. |

Amination Strategies to Form the α-Amino Center

The formation of the α-amino center in α,α-disubstituted amino acids like 2-amino-2-ethylbutanoic acid often begins with a ketone. Two classical methods are particularly suitable for this transformation: the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis: This method synthesizes an amino acid from a ketone (or aldehyde). wikipedia.org For the target compound, the starting material would be diethyl ketone (3-pentanone). The reaction proceeds in three main steps:

Imine Formation: Diethyl ketone reacts with ammonia (B1221849) to form an imine.

Aminonitrile Formation: A cyanide source, such as potassium cyanide, attacks the imine to form a 2-amino-2-ethylbutanenitrile. masterorganicchemistry.com

Hydrolysis: The aminonitrile is then hydrolyzed, typically under acidic conditions, to yield the desired 2-amino-2-ethylbutanoic acid. wikipedia.orgmasterorganicchemistry.com

The use of a ketone in the Strecker synthesis is a direct route to α,α-disubstituted amino acids. chemeurope.comnews-medical.net

Bucherer-Bergs Reaction: This is another powerful method for synthesizing α,α-disubstituted amino acids from ketones. alfa-chemistry.com It involves the reaction of a ketone with potassium cyanide and ammonium (B1175870) carbonate to produce a hydantoin (B18101) intermediate. wikipedia.orgnih.gov

Hydantoin Formation: Diethyl ketone reacts with potassium cyanide and ammonium carbonate in a multicomponent reaction to form 5,5-diethylhydantoin. researchgate.netorganic-chemistry.org

Hydrolysis: The resulting hydantoin is then hydrolyzed, usually with a strong base like barium hydroxide (B78521) followed by acidification, to open the ring and afford the 2-amino-2-ethylbutanoic acid. nih.gov

Both the Strecker and Bucherer-Bergs syntheses produce a racemic mixture of the amino acid, which can then be esterified as described in section 2.1.1.

| Amination Method | Starting Material | Key Reagents | Intermediate | Product |

| Strecker Synthesis | Diethyl ketone | NH₃, KCN | 2-amino-2-ethylbutanenitrile | 2-amino-2-ethylbutanoic acid |

| Bucherer-Bergs Reaction | Diethyl ketone | (NH₄)₂CO₃, KCN | 5,5-diethylhydantoin | 2-amino-2-ethylbutanoic acid |

Coupling Reactions and Amide Bond Formation

While not a direct route to the title compound itself, the formation of amide bonds is a critical reaction for its derivatives, particularly in the context of peptide synthesis where it might be incorporated. The free amino group of ethyl 2-amino-2-ethylbutanoate can act as a nucleophile to attack an activated carboxylic acid, forming an amide linkage. This process is facilitated by coupling reagents.

Use of Coupling Reagents (e.g., EDC·HCl, HOBt, HBTU, HATU)

Coupling reagents are used to activate the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. mdpi.com This activation is necessary because direct reaction between a carboxylic acid and an amine is typically an acid-base reaction. chemeurope.com

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): This is a water-soluble carbodiimide (B86325) that activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. acs.org The byproducts of EDC are water-soluble, which simplifies purification. acs.org

HOBt (1-Hydroxybenzotriazole): HOBt is often used as an additive with carbodiimides like EDC. It reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization. masterorganicchemistry.com This active ester then reacts with the amine to form the amide bond with higher efficiency and purity. masterorganicchemistry.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): These are uronium-based coupling reagents that react with a carboxylic acid to form an active ester in situ. chemeurope.com HATU is generally considered more reactive and efficient than HBTU, often leading to faster reactions and less racemization, due to the presence of the nitrogen in the azabenzotriazole ring which can stabilize the transition state. orgsyn.orgchemeurope.com

| Coupling Reagent | Full Name | Mechanism of Action | Common Additive |

| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Forms O-acylisourea intermediate | HOBt, HOAt |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms HOBt active ester | DIPEA (base) |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms HOAt active ester | DIPEA (base) |

Formation of Amide Derivatives

To form an amide derivative of ethyl 2-amino-2-ethylbutanoate, its hydrochloride salt must first be neutralized to free the amino group. This is typically achieved by adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).

A general procedure for forming an amide bond would be:

Dissolve the N-protected amino acid (the carboxylic acid component) in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Add the coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

Add the ethyl 2-amino-2-ethylbutanoate (after neutralization of its hydrochloride salt).

Allow the reaction to proceed at room temperature until completion.

This process would result in a dipeptide derivative where the ethyl 2-amino-2-ethylbutanoate is at the C-terminus.

Protecting Group Strategies in Synthesis

In the synthesis of amino acid derivatives and peptides, protecting groups are essential to prevent unwanted reactions at the amino and carboxyl termini, as well as at any reactive side chains. wikipedia.org

For the synthesis involving ethyl 2-amino-2-ethylbutanoate, the primary concern is the protection of the α-amino group. The carboxyl group is already "protected" as an ethyl ester.

Common N-protecting groups include:

Boc (tert-butyloxycarbonyl): This group is stable under a wide range of conditions but is easily removed with a strong acid, such as trifluoroacetic acid (TFA). alfa-chemistry.com It is often introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Cbz (Carboxybenzyl) or Z: This group is introduced using benzyl (B1604629) chloroformate. It is stable to mild acidic and basic conditions but can be removed by hydrogenolysis (catalytic hydrogenation). alfa-chemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is stable to acidic conditions but is cleaved by a mild base, such as piperidine. This orthogonality to acid-labile groups like Boc and tert-butyl esters makes it extremely valuable in solid-phase peptide synthesis. alfa-chemistry.com

In a synthetic sequence, 2-amino-2-ethylbutanoic acid would first be N-protected (e.g., with Boc₂O). The resulting N-Boc-2-amino-2-ethylbutanoic acid could then be esterified. Alternatively, the ester could be formed first, followed by N-protection. The choice of protecting group is dictated by the subsequent reaction conditions to ensure its stability and allow for selective deprotection when needed. alfa-chemistry.com

Amino Group Protection and Deprotection

Protecting the amino group is a critical first step in the synthesis of amino acids and their derivatives to prevent unwanted side reactions, such as uncontrolled polymerization during subsequent activation steps. peptide.comnih.gov The choice of a protecting group is pivotal and depends on its stability under various reaction conditions and the ease of its removal. masterorganicchemistry.com For α,α-disubstituted amino acids, two of the most widely utilized protecting groups are tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). peptide.comrsc.org

tert-Butoxycarbonyl (Boc) Group: The Boc group is a popular choice due to its stability under a wide range of non-acidic conditions. masterorganicchemistry.com It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. masterorganicchemistry.com The primary advantage of the Boc group is its facile removal under mild acidic conditions. masterorganicchemistry.com Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (CH₂Cl₂), or hydrogen chloride (HCl) in an organic solvent like dioxane, are commonly used for deprotection. The byproducts of this cleavage are volatile (isobutylene and carbon dioxide), which simplifies purification. masterorganicchemistry.com

Benzyloxycarbonyl (Cbz) Group: The Cbz group, also known as Z, is another cornerstone of amino acid protection, first introduced in the 1930s for peptide synthesis. masterorganicchemistry.com It is stable to the mild acidic conditions used to remove Boc groups, making the two "orthogonal"—meaning one can be removed without affecting the other. masterorganicchemistry.com The Cbz group is typically cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C) or under strong acidic conditions like HBr in acetic acid. peptide.commasterorganicchemistry.comorganic-chemistry.org

The selection between these protecting groups allows for strategic flexibility in multi-step syntheses.

| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Features |

| Boc (tert-Butoxycarbonyl) | (CH₃)₃C-O-CO- | Di-tert-butyl dicarbonate (Boc₂O) | Mild acid (e.g., TFA, HCl in dioxane) masterorganicchemistry.com | Stable to base and hydrogenation; volatile byproducts. masterorganicchemistry.com |

| Cbz (Benzyloxycarbonyl) | C₆H₅CH₂-O-CO- | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd-C) masterorganicchemistry.comorganic-chemistry.org | Stable to mild acid; orthogonal to Boc group. masterorganicchemistry.comrsc.org |

Carboxylic Acid and Ester Group Manipulations

The manipulation of the carboxylic acid and its corresponding ester is fundamental to the synthesis and subsequent reactions of the target compound.

Esterification: The formation of the ethyl ester from the parent 2-amino-2-ethylbutanoic acid is a key synthetic step. A common and direct method is Fischer esterification, where the carboxylic acid is heated with an excess of the alcohol (ethanol, in this case) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. pearson.comchemguide.co.uk This reaction is reversible, and driving it to completion often requires removing the water formed during the reaction. libretexts.org An alternative method involves the use of chlorosulfonic acid with an alcohol, which can efficiently esterify amino acids. google.com The amino acid can be suspended or dissolved in the alcohol, followed by the addition of the acid catalyst. google.comscielo.br

Hydrolysis (Saponification): Conversely, the ethyl ester can be converted back to the carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org

Base-catalyzed hydrolysis , also known as saponification, involves treating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). libretexts.org This reaction is irreversible and goes to completion, yielding the carboxylate salt and ethanol. Subsequent acidification is required to obtain the free carboxylic acid. Base hydrolysis of amino acid esters can be significantly accelerated when the amino acid is coordinated to a metal ion, such as copper(II). nih.gov However, care must be taken when using basic conditions with certain N-protecting groups, like Fmoc, which are base-labile. nih.gov

| Reaction | Reagents | Products | Conditions |

| Esterification | Carboxylic Acid, Ethanol | Ethyl Ester, Water | Strong acid catalyst (HCl, H₂SO₄), heat. chemguide.co.uk |

| Hydrolysis (Basic) | Ethyl Ester, Strong Base (e.g., NaOH) | Carboxylate Salt, Ethanol | Aqueous solution, often with heating. libretexts.org |

Advanced and Stereoselective Synthesis Approaches

The construction of the α,α-diethyl moiety is a significant synthetic hurdle. Advanced methodologies are often required to build this sterically congested quaternary center efficiently. nih.gov These can include alkylation of glycine (B1666218) derivatives or other multi-component reactions. tandfonline.comorganic-chemistry.org

Control of Chiral Purity

Chirality is a critical aspect in the synthesis of most α-amino acids, as the α-carbon is typically a stereocenter. The biological activity of peptides and related molecules is highly dependent on the specific enantiomeric form of their constituent amino acids. nih.gov Therefore, in the synthesis of chiral α,α-disubstituted amino acids (where the two substituents are different), controlling the stereochemistry to produce a single enantiomer is paramount. jst.go.jp

However, in the specific case of This compound , the α-carbon is bonded to two identical ethyl groups. As a result, this carbon is not a stereocenter, and the molecule is achiral . Consequently, considerations of enantiomeric purity and stereoselective synthesis are not applicable to this particular compound.

For related chiral compounds, enantiomeric purity is typically assessed using techniques such as:

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (CSP) to separate enantiomers.

Chiral Gas Chromatography (GC): After converting the amino acid to a volatile derivative, enantiomers can be separated on a chiral column. cat-online.com

Catalytic Methods for its Preparation

Catalytic methods offer efficient and often more environmentally friendly routes to complex molecules. For the synthesis of α,α-disubstituted amino acids, transition metal catalysis is a powerful tool. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-C bond formation. organic-chemistry.org Asymmetric alkylation or arylation of protected glycine ester enolates can provide access to α,α-disubstituted amino acids. researchgate.net For a diethyl derivative, a potential route could involve the sequential palladium-catalyzed ethylation of a suitable glycine precursor. A three-component reaction facilitated by photo-induced chiral aldehyde/palladium combined catalysis has been shown to produce chiral α,α-disubstituted α-amino acid esters. acs.org

Other Metal Catalysts: Catalytic systems based on iridium, nickel, or copper have also been developed for the synthesis of complex amino acids. organic-chemistry.orgrsc.org For instance, iridium complexes with chiral N-heterocyclic carbene ligands can catalyze the addition of nucleophiles to α-iminoesters. rsc.org While many of these methods are designed for asymmetric synthesis, the underlying principles of C-C bond formation can be adapted for the synthesis of achiral targets like Ethyl 2-amino-2-ethylbutanoate.

| Catalytic Approach | Metal Catalyst | Reaction Type | Application |

| Asymmetric Alkylation | Palladium (Pd) | C-C Bond Formation | Synthesis of α-aryl or α-alkyl amino acids from glycine derivatives. organic-chemistry.orgresearchgate.net |

| Enantioselective Addition | Iridium (Ir) | C-C Bond Formation | Addition of nucleophiles to α-iminoesters. rsc.org |

| Hydrogenation | Ruthenium (Ru) | C=N Bond Reduction | Asymmetric hydrogenation of ketimines. researchgate.net |

Process Chemistry Considerations and Yield Optimization

Translating a synthetic route from a laboratory scale to a larger, more practical scale involves careful consideration of process chemistry to ensure safety, efficiency, and reproducibility. The primary goal is to optimize the reaction to maximize the yield of the pure product while minimizing costs and waste.

Key parameters for optimization include:

Reactant and Reagent Stoichiometry: Using the optimal ratio of reactants, catalysts, and bases can significantly impact yield and reduce the formation of byproducts.

Solvent Selection: The choice of solvent can affect reaction rates, solubility of intermediates, and the ease of product isolation. For industrial applications, factors like toxicity, cost, and ease of recovery are critical.

Temperature and Reaction Time: Each step in the synthesis will have an optimal temperature profile. Monitoring the reaction progress (e.g., by TLC or HPLC) allows for determining the ideal reaction time to maximize product formation without significant degradation or side-product accumulation. dergipark.org.tr

Catalyst Loading: In catalytic steps, minimizing the amount of catalyst used without compromising reaction efficiency is crucial for reducing costs, especially when using expensive precious metals like palladium.

Work-up and Purification: The purification strategy must be robust and scalable. This involves optimizing extraction, crystallization, and filtration procedures to efficiently remove impurities and isolate the final product in high purity. For instance, in the synthesis of PNA monomers, comparing different work-up methods (e.g., pH adjustment and extraction vs. direct concentration) showed a significant impact on the final yield (45% vs. 93%). dergipark.org.tr

Chemical Reactivity and Reaction Mechanisms of Ethyl 2 Amino 2 Ethylbutanoate Hydrochloride

Reactivity of the Amino Group

The amino group in Ethyl 2-amino-2-ethylbutanoate hydrochloride is a primary amine, which typically acts as a nucleophile. However, in its hydrochloride salt form, the amine is protonated to form an ammonium (B1175870) salt, rendering it non-nucleophilic. To participate in nucleophilic reactions, the free amine must be generated, typically by treatment with a base. The reactivity of this free amine is significantly modulated by the steric bulk of the adjacent diethyl-substituted α-carbon.

Nucleophilic Acyl Substitution Reactions

Once liberated from its hydrochloride salt, the primary amino group of ethyl 2-amino-2-ethylbutanoate can act as a nucleophile in acyl substitution reactions with acylating agents such as acid chlorides and acid anhydrides. These reactions proceed via the general nucleophilic acyl substitution mechanism.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the leaving group (e.g., chloride or carboxylate) to form a new amide bond.

However, the rate of these reactions is considerably slower compared to less sterically hindered primary amines. The two ethyl groups on the α-carbon create a crowded environment around the amino group, impeding the approach of the acylating agent. This steric hindrance raises the activation energy of the nucleophilic attack, thus reducing the reaction rate. libretexts.org

Table 1: Factors Influencing Nucleophilic Acyl Substitution of Ethyl 2-amino-2-ethylbutanoate

| Factor | Influence on Reactivity | Rationale |

| Steric Hindrance | Decreases reactivity | The α,α-diethyl substitution hinders the approach of the nucleophile to the carbonyl carbon of the acylating agent. |

| Nucleophilicity of the Amine | Essential for reaction | The free base form of the amine is required for nucleophilic attack. |

| Electrophilicity of Acylating Agent | Increases reactivity | More reactive acylating agents (e.g., acid chlorides > acid anhydrides) lead to faster reactions. |

| Solvent | Can influence rate | Aprotic solvents are generally preferred to avoid solvation of the nucleophile. |

Alkylation Reactions of the Amine

The amino group of ethyl 2-amino-2-ethylbutanoate can undergo alkylation with alkyl halides. This reaction also proceeds via a nucleophilic substitution mechanism, typically SN2. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.

This reaction is highly sensitive to steric hindrance. The bulky α,α-diethyl substitution on the amino acid ester makes direct alkylation of the amine challenging. libretexts.org The approach of the alkyl halide to the nitrogen atom is sterically hindered, which can lead to slower reaction rates and may favor elimination reactions (E2) with secondary and tertiary alkyl halides. To achieve successful alkylation, highly reactive primary alkyl halides are generally required. The use of a strong, non-nucleophilic base is necessary to deprotonate the ammonium salt and generate the more nucleophilic free amine.

Over-alkylation to form secondary and tertiary amines, and eventually quaternary ammonium salts, is a common side reaction in the alkylation of less hindered primary amines. However, for ethyl 2-amino-2-ethylbutanoate, the steric hindrance that slows the initial alkylation step will also significantly impede subsequent alkylations, potentially allowing for a greater degree of control to obtain the mono-alkylated product.

Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a nucleophilic addition to the carbonyl group followed by dehydration. The reaction is typically catalyzed by acid.

For ethyl 2-amino-2-ethylbutanoate, the formation of a Schiff base is possible, but the rate of reaction is expected to be significantly reduced due to steric hindrance. The nucleophilic attack of the amino group on the carbonyl carbon is impeded by the two ethyl groups. Furthermore, the resulting tetrahedral intermediate is sterically crowded, which can disfavor its formation. The subsequent dehydration step to form the C=N double bond may also be affected by steric strain in the final imine product, especially with bulky aldehydes or ketones. While the formation of Schiff bases from α,α-disubstituted amino esters has been reported, the conditions often require prolonged reaction times or specific catalysts to overcome the steric barrier. iu.edu

Reactivity of the Ester Moiety

The ethyl ester group of the molecule is susceptible to reactions typical of carboxylic acid esters, including hydrolysis and transesterification. The reactivity of the ester carbonyl is also influenced, albeit to a lesser extent than the amino group, by the steric bulk of the adjacent α-carbon.

Hydrolysis Mechanisms (Acid-Catalyzed and Base-Promoted)

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Following a series of proton transfers, an ethanol (B145695) molecule is eliminated, and after deprotonation, the carboxylic acid (α,α-diethylglycine) is formed. This is a reversible process. libretexts.orglibretexts.orgchemguide.co.ukchemguide.co.uk

The steric hindrance from the α,α-diethyl groups can slow down the rate of acid-catalyzed hydrolysis by impeding the approach of the water nucleophile to the carbonyl carbon.

Base-Promoted Hydrolysis (Saponification):

In the presence of a base, such as hydroxide (B78521) ion, the reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion as the leaving group. The ethoxide ion is a strong base and will deprotonate the newly formed carboxylic acid, driving the reaction to completion. This process is irreversible. youtube.com

Similar to the acid-catalyzed mechanism, the steric bulk at the α-position can hinder the initial attack of the hydroxide ion, leading to a slower rate of saponification compared to less substituted esters.

Table 2: Comparison of Hydrolysis Mechanisms for Ethyl 2-amino-2-ethylbutanoate

| Feature | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis (Saponification) |

| Catalyst/Reagent | Acid (e.g., H3O+) | Base (e.g., OH-) |

| Mechanism | Reversible nucleophilic acyl substitution | Irreversible nucleophilic acyl substitution |

| Key Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |

| Products | α,α-Diethylglycine and Ethanol | Salt of α,α-diethylglycine and Ethanol |

| Effect of Steric Hindrance | Slower reaction rate | Slower reaction rate |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In an acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process and is often driven to completion by using a large excess of the reactant alcohol.

In a base-catalyzed transesterification, an alkoxide ion acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which then expels the original alkoxide group. masterorganicchemistry.com

The steric hindrance provided by the α,α-diethyl groups in ethyl 2-amino-2-ethylbutanoate is expected to decrease the rate of transesterification. The bulky environment around the ester carbonyl will make it more difficult for the incoming alcohol or alkoxide nucleophile to attack, thereby increasing the activation energy for the reaction.

Reduction Reactions

The reduction of the ester functionality in this compound to the corresponding amino alcohol, 2-amino-2-ethylbutan-1-ol, is a key transformation. This can be achieved using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com The general mechanism for the reduction of esters with LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a subsequent reduction of the intermediate aldehyde to the primary alcohol.

Given the structure of this compound, the reaction with a strong reducing agent like LiAlH₄ is expected to proceed readily. The presence of the α,α-disubstitution (two ethyl groups at the α-carbon) does not significantly hinder the approach of the hydride to the ester carbonyl group.

A plausible reaction scheme for the reduction is as follows:

Initial Reaction: The aluminohydride anion, [AlH₄]⁻, delivers a hydride to the carbonyl carbon of the ester.

Intermediate Formation: A tetrahedral intermediate is formed.

Elimination: The ethoxide group is eliminated, forming an aldehyde intermediate.

Second Reduction: The aldehyde is rapidly reduced by another equivalent of the hydride reagent to form the primary alcohol.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with protic solvents. masterorganicchemistry.com

| Reducing Agent | Typical Solvent | Product | General Observations |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 2-amino-2-ethylbutan-1-ol | Strong, non-selective reducing agent for esters. Requires anhydrous conditions. |

| Catalytic Hydrogenation | Ethanol, Ethyl Acetate (B1210297) | 2-amino-2-ethylbutan-1-ol | Requires a catalyst (e.g., Pd/C, Raney Ni) and high pressure. The ester reduction is generally less facile than the reduction of other functional groups. google.compatsnap.com |

This table presents plausible reduction scenarios for this compound based on general principles of organic chemistry, as direct experimental data for this specific compound is limited in the provided search results.

Influence of the Hydrochloride Salt on Chemical Transformations

The presence of the hydrochloride salt has a significant influence on the chemical reactivity of Ethyl 2-amino-2-ethylbutanoate. The amino group exists in its protonated form, as an ammonium salt (-NH₃⁺Cl⁻). This has several implications for its chemical transformations.

Firstly, the protonated amino group is non-nucleophilic. This means that in its hydrochloride form, the compound is less prone to side reactions involving the amino group, such as intermolecular amidation or other nucleophilic attacks on the ester. This protective effect can be advantageous in certain synthetic routes.

Secondly, the positively charged ammonium group can exert an inductive effect on the rest of the molecule. This can influence the reactivity of the nearby ester group, potentially making the carbonyl carbon slightly more electrophilic. However, this effect is generally considered to be minor compared to the steric and electronic effects of the alkyl groups.

Furthermore, the hydrochloride salt form generally imparts higher water solubility and crystallinity to the compound compared to its free base form. guidechem.com This can be a practical consideration in terms of reaction setup and purification. In reactions where the free amino group is required to be nucleophilic, a deprotonation step using a base is necessary prior to the desired transformation.

Derivatization and Transformation Pathways Utilizing Ethyl 2 Amino 2 Ethylbutanoate Hydrochloride

Synthesis of Related Amino Acid Ester Analogues

The structural framework of ethyl 2-amino-2-ethylbutanoate hydrochloride is conducive to the synthesis of a wide array of related amino acid ester analogues. These synthetic routes often involve modifications at the amino and ester functionalities, as well as alterations to the alkyl side chains.

One common approach is the esterification of the corresponding amino acid with different alcohols in the presence of a catalyst such as thionyl chloride or by employing methods like the Fischer-Speier esterification. nih.govscielo.br While the starting material is already an ethyl ester, transesterification reactions can be employed to introduce alternative ester groups. For instance, reacting this compound with a different alcohol (e.g., methanol (B129727), propanol) under acidic conditions can yield the corresponding methyl or propyl esters. nih.gov

Furthermore, N-alkylation or N-acylation of the primary amino group can lead to a diverse range of analogues. The general procedure for the preparation of amino acid methyl ester hydrochlorides involves reacting the amino acid with methanol in the presence of trimethylchlorosilane. nih.gov This method is known for its mild conditions and good to excellent yields. nih.gov

| Entry | Amino Acid | Product | Yield (%) |

| 1 | Glycine (B1666218) | Glycine methyl ester hydrochloride | 98 |

| 2 | L-Alanine | L-Alanine methyl ester hydrochloride | 97 |

| 3 | L-Valine | L-Valine methyl ester hydrochloride | 98 |

| 4 | L-Leucine | L-Leucine methyl ester hydrochloride | 96 |

| 5 | L-Isoleucine | L-Isoleucine methyl ester hydrochloride | 95 |

| 6 | L-Phenylalanine | L-Phenylalanine methyl ester hydrochloride | 98 |

This table presents typical yields for the synthesis of various amino acid methyl ester hydrochlorides, illustrating the efficiency of common esterification methods that can be applied to synthesize analogues of this compound. nih.gov

Precursor in Heterocyclic Compound Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester carbonyl group, makes it a valuable precursor in the synthesis of various heterocyclic compounds. These reactions often involve condensation with other bifunctional molecules to form cyclic structures.

For example, the amino group can react with dicarbonyl compounds, such as β-ketoesters or 1,3-diketones, to form nitrogen-containing heterocycles like pyrimidines or benzodiazepines. The reaction of ethyl cyanoacetate (B8463686) with various reagents can lead to the formation of pyridones, pyrimidines, and other heterocyclic systems. researchgate.netresearchgate.net Similarly, amino acid esters can be utilized in the synthesis of fused heterocyclic systems. For instance, 3-aminoquinazolinone derivatives, which can be synthesized from amino acids, are precursors for triazinoquinazolinones and triazepinoquinazolinones. nih.gov

The general strategy involves the initial reaction of the amino group, followed by an intramolecular cyclization involving the ester group. The specific heterocyclic system formed is dependent on the nature of the co-reactant.

| Reactant | Heterocyclic Product |

| Ethyl cyanoacetate and a chalcone | 2-Oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile |

| 2-Aminothiazole and ethyl cyanoacetate | N-(thiazol-2-yl) cyanoacetamide |

| Benzylamine and ethyl cyanoacetate | N-benzylcyanoacetamide |

This table showcases examples of heterocyclic compounds synthesized from reactions involving ethyl cyanoacetate, a molecule with similar functional groups to this compound, highlighting its potential as a precursor in heterocyclic synthesis. researchgate.netresearchgate.net

Functional Group Interconversions and Modifications

The amino and ester groups of this compound are amenable to a variety of functional group interconversions, providing pathways to a broader range of derivatives.

The primary amino group can be converted into other nitrogen-containing functionalities. For example, it can be transformed into an azide (B81097) (N3) through diazotization followed by substitution, or into a cyano group (-CN) via the Sandmeyer reaction after diazotization. The amino group can also be oxidized or participate in reductive amination reactions.

The ester group can be hydrolyzed back to a carboxylic acid, which can then be converted into an acid chloride, amide, or other carboxylic acid derivatives. Reduction of the ester using reducing agents like lithium aluminum hydride (LiAlH4) would yield the corresponding amino alcohol.

| Starting Functional Group | Reagents | Resulting Functional Group |

| Primary Amine | NaNO2, HCl then NaN3 | Azide |

| Ester | LiAlH4, then H2O | Alcohol |

| Ester | NaOH, H2O then H3O+ | Carboxylic Acid |

| Carboxylic Acid | SOCl2 | Acid Chloride |

| Acid Chloride | R2NH | Amide |

This table outlines common functional group interconversions that can be applied to the amino and ester groups of this compound, expanding its synthetic utility.

Strategies for Molecular Diversification

Molecular diversification of this compound can be achieved by combining the aforementioned synthetic strategies. A common approach in drug discovery and materials science is to create a library of related compounds by systematically varying different parts of the parent molecule.

One strategy involves using the core amino acid ester structure and introducing a variety of substituents on the amino group through acylation or alkylation. This can be achieved by reacting the hydrochloride salt with a range of acid chlorides or alkyl halides in the presence of a base.

Another approach is to modify the ester portion of the molecule. As mentioned earlier, transesterification can introduce different alkyl or aryl groups. The carboxylic acid obtained from hydrolysis can be coupled with a diverse set of amines or alcohols to generate a library of amides or esters.

Furthermore, the use of this compound as a scaffold in multicomponent reactions can lead to a high degree of molecular diversity in a single step. For instance, a three-component reaction involving the amino ester, an aldehyde, and a nucleophile could rapidly generate a library of complex molecules. The synthesis of fused pyrans from aldehydes, malononitrile, and active methylene (B1212753) compounds is an example of such a strategy. arkat-usa.org

By systematically applying these derivatization and transformation pathways, a diverse collection of molecules can be synthesized from this compound, enabling the exploration of their chemical and biological properties.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations (e.g., DFT, Ab Initio)

Quantum mechanical methods, such as Density Functional Theory (DFT) and Ab Initio calculations, are foundational for predicting molecular properties. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule. DFT, in particular, is a widely used method that balances computational cost with accuracy, making it suitable for a molecule of this size.

Vibrational Spectroscopic Predictions (FT-IR, FT-Raman)

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental FT-IR and FT-Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups (e.g., N-H stretches of the ammonium (B1175870) group, C=O stretch of the ester, C-H stretches of the ethyl groups). These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Quantum chemistry software can calculate the magnetic shielding tensors for each nucleus in a molecule. These values can be converted into NMR chemical shifts (for ¹H and ¹³C), which can then be compared to experimental NMR data. Theoretical NMR predictions for Ethyl 2-amino-2-ethylbutanoate hydrochloride would help in the definitive assignment of signals in its ¹H and ¹³C NMR spectra, confirming the connectivity and chemical environment of each atom.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

An FMO analysis of this compound would calculate the energies of these orbitals. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a molecule that is more readily polarized and reactive.

| Parameter | Description | Potential Insights for this compound |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Provides information on chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution. It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to Lewis structures (i.e., bonds and lone pairs).

For this compound, an NBO analysis would quantify the electron density in the sigma bonds, lone pairs, and any empty orbitals. This method is particularly useful for studying hyperconjugation—the interaction between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule, and NBO analysis calculates their stabilization energies (E²). This would reveal, for instance, the stabilizing interactions between the C-C or C-H bonds and the empty orbitals on the carbonyl carbon or the positively charged nitrogen atom.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The map uses a color scale to indicate different potential values:

Red/Yellow: Regions of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, electron-poor, which are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

An MEP map for this compound would likely show a strong positive potential (blue) around the -NH₃⁺ group, indicating its susceptibility to interaction with nucleophiles or anions. A negative potential (red) would be expected around the carbonyl oxygen of the ester group, highlighting it as a site for electrophilic or hydrogen-bond donor interactions. This provides a clear, visual guide to the molecule's reactive sites.

Conformational Analysis and Stability Studies

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. Due to the presence of two ethyl groups on the α-carbon, this compound exhibits significant steric hindrance, which restricts its conformational freedom compared to simpler amino acid esters.

Computational studies, typically employing methods like Density Functional Theory (DFT), are used to explore the potential energy surface of the molecule. These calculations help identify the most stable conformers (energy minima) and the transition states for interconversion between them. The stability of different conformers is influenced by a delicate balance of steric repulsion between the bulky ethyl groups and intramolecular interactions, such as hydrogen bonding involving the ammonium and ester functionalities.

Reaction Mechanism Probing through Transition State Calculations

Transition state calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms. They allow for the determination of the energy barriers (activation energies) of chemical reactions, providing a theoretical prediction of reaction rates and pathways. For a molecule like this compound, such calculations could be applied to understand its synthesis, hydrolysis, or other chemical transformations.

For instance, the esterification of 2-amino-2-ethylbutanoic acid with ethanol (B145695) to form the ethyl ester is a fundamental reaction. A computational study of this process would involve mapping the reaction coordinate from reactants to products, identifying the key intermediates and, most importantly, the transition state structures.

A generalized mechanism for acid-catalyzed esterification, which would be relevant here, involves the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid.

Nucleophilic attack by the ethanol molecule on the protonated carbonyl carbon.

Proton transfer steps.

Elimination of a water molecule to form the ester.

Transition state calculations would provide the geometry and energy of the highest-energy point along this pathway. For example, a recent DFT study on the synthesis of ethyl acetate (B1210297) highlighted that the rate-determining step is the nucleophilic addition of the alcohol to the protonated carboxylic acid, with a calculated energy barrier. nih.gov Although this study was not on this compound, the fundamental principles of the transition state for ester formation would be analogous. The presence of the α-amino and α-ethyl groups would sterically and electronically influence the energies of the intermediates and the transition state, a factor that could be quantified through specific calculations for this molecule.

No specific transition state calculations for reactions involving this compound have been found in the reviewed literature. However, the established methodologies of computational chemistry provide a clear framework for how such an investigation would be conducted to probe its reactivity.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural analysis of chemical compounds, offering detailed information on the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom.

¹H NMR Spectroscopy: In a proton NMR spectrum of Ethyl 2-amino-2-ethylbutanoate hydrochloride, distinct signals corresponding to the different sets of non-equivalent protons are expected. The ethyl ester moiety would produce a characteristic triplet and quartet pattern. The two ethyl groups attached to the quaternary carbon would likely appear as a single triplet and a single quartet if they are chemically equivalent, or as more complex multiplets if they are not. The amine protons (-NH₃⁺) would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon of the ester group at the low-field end of the spectrum (typically 160-180 ppm), the quaternary carbon bonded to the nitrogen, and the various methylene (B1212753) and methyl carbons of the ethyl groups. docbrown.infolibretexts.org The chemical shifts are influenced by the electronegativity of nearby atoms; for instance, the carbon atom of the ester's methylene group (-OCH₂-) is shifted downfield due to the adjacent oxygen atom. docbrown.info

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are invaluable for confirming the structural assignments made from 1D spectra.

COSY experiments identify protons that are spin-coupled to each other, helping to piece together adjacent fragments of the molecule. For example, it would show a correlation between the methyl and methylene protons of each ethyl group. allfordrugs.com

HETCOR or HMQC/HSQC experiments reveal correlations between protons and the carbon atoms they are directly attached to, providing unambiguous assignment of both ¹H and ¹³C signals. allfordrugs.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and standard chemical shift ranges.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Ester -CH₂-CH₃ | ~1.2-1.4 (triplet) | ~14 | Standard alkyl region. |

| Ester -O-CH₂-CH₃ | ~4.1-4.3 (quartet) | ~60-62 | Deshielded by adjacent oxygen atom. |

| Quaternary Carbon | N/A | ~60-70 | Unique quaternary environment bonded to nitrogen and three alkyl groups. |

| Butanoate -CH₂-CH₃ | ~0.8-1.0 (triplet) | ~7-9 | Standard alkyl region. |

| Butanoate -C-CH₂-CH₃ | ~1.7-1.9 (quartet) | ~25-30 | Methylene group adjacent to the quaternary center. |

| Amine -NH₃⁺ | Broad singlet, variable | N/A | Labile protons, chemical shift is concentration and solvent dependent. |

| Carbonyl C=O | N/A | ~170-175 | Characteristic chemical shift for an ester carbonyl carbon. libretexts.org |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. scirp.org

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

N-H Stretching: A broad and strong absorption in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium (B1175870) (-NH₃⁺) group.

C-H Stretching: Absorptions just below 3000 cm⁻¹ due to the stretching of sp³ C-H bonds in the ethyl groups. docbrown.info

C=O Stretching: A very strong, sharp peak around 1735-1750 cm⁻¹, which is highly characteristic of the carbonyl group in an ester. docbrown.info

C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region corresponding to the C-O single bond stretch of the ester. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. scirp.org It is particularly effective for detecting symmetric vibrations. For this compound, Raman spectroscopy could also be used to identify the C=O and C-O ester vibrations and would be useful in analyzing the skeletal vibrations of the carbon backbone. scirp.orgscirp.org

Table 2: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique(s) |

| Ammonium (-NH₃⁺) | N-H Stretch | 3000 - 3300 (broad) | IR |

| Alkyl (-CH₂, -CH₃) | C-H Stretch | 2850 - 2980 | IR, Raman |

| Ester (C=O) | C=O Stretch | 1735 - 1750 (strong, sharp) | IR, Raman |

| Ester (C-O) | C-O Stretch | 1100 - 1300 (strong) | IR |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique well-suited for polar and ionic compounds like this compound. In positive ion mode, ESI-MS would detect the intact cation, [C₈H₁₇NO₂ + H]⁺, allowing for the direct determination of its molecular mass.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule or verifying the composition of a research sample.

Fragmentation Analysis: While ESI is a soft technique, fragmentation can be induced (tandem MS or MS/MS) to gain structural information. Likely fragmentation pathways for the cation would involve the loss of neutral molecules, such as the ethoxy group (-OCH₂CH₃) or the entire ethyl formate (B1220265) moiety, providing evidence for the connectivity of the molecule.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. The utility of this technique depends on the presence of chromophores (light-absorbing groups) in the molecule.

Simple aliphatic esters and amines, such as this compound, lack extensive conjugated systems or strong chromophores. Therefore, they are not expected to show significant absorption in the standard UV-Vis range (above 220 nm). Any observed absorption would likely be due to weak n→π* electronic transitions of the carbonyl group at very short wavelengths (typically <220 nm). researchgate.net While not a primary tool for structural elucidation of this specific compound, UV-Vis detection at a low wavelength can be utilized for quantitative analysis in chromatographic methods. nist.gov

Chromatographic Separation and Purity Assessment

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity of non-volatile organic compounds.

A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound. A typical method would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is nonpolar.

Mobile Phase: A polar, aqueous-organic mixture, such as a gradient of water and acetonitrile (B52724) or methanol (B129727). An acidic buffer (e.g., phosphate (B84403) buffer) or an ion-pairing agent may be added to the mobile phase to ensure sharp, symmetrical peak shapes for the amine. ijpca.orgderpharmachemica.com

Detection: Given the lack of a strong UV chromophore, detection would likely be performed at a low wavelength, such as 205-215 nm, where the ester carbonyl group exhibits some absorbance. ijpca.org Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used for more universal detection.

Method validation according to established guidelines would be performed to ensure the method is accurate, precise, linear, and specific for the compound of interest, allowing for reliable quantification of its purity. derpharmachemica.comresearchgate.net

Gas Chromatography (GC)

Gas chromatography stands as a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, due to the low volatility of amino acid esters and their hydrochlorides, derivatization is an essential prerequisite for successful GC analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability.

For this compound, a common and effective derivatization strategy involves the use of alkyl chloroformates, such as ethyl chloroformate. sci-hub.semdpi.com This reaction, typically carried out in an aqueous medium, converts the primary amino group into a less polar N-ethoxycarbonyl group, while the ester functionality remains intact. sci-hub.se The resulting N-ethoxycarbonyl ethyl 2-amino-2-ethylbutanoate is significantly more volatile and amenable to GC analysis.

Another prevalent derivatization method is silylation, which involves the replacement of active hydrogens in the amino group with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently employed for this purpose.

Table 1: Potential GC Derivatization and Analysis Parameters for this compound

| Parameter | Description |

| Derivatization Reagent | Ethyl Chloroformate or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Stationary Phase | 5% Phenyl Polysiloxane (or similar) |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

Chiral Analytical Techniques (e.g., Chiral HPLC, Optical Rotation)

As ethyl 2-amino-2-ethylbutanoate possesses a chiral center at the α-carbon, the separation and quantification of its enantiomers are of significant importance. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for this purpose.

The enantioselective separation of α,α-disubstituted amino acid esters is typically achieved using chiral stationary phases (CSPs). yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including amino acid derivatives. yakhak.org The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to differential retention of the two enantiomers.

For the analysis of this compound, a normal-phase HPLC method employing a polysaccharide-based chiral column would be a suitable starting point. The mobile phase would typically consist of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). yakhak.org The precise composition of the mobile phase is a critical parameter that needs to be optimized to achieve baseline separation of the enantiomers.

Table 2: Illustrative Chiral HPLC Conditions for the Enantiomeric Separation of α,α-Disubstituted Amino Acid Esters

| Parameter | Description |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) |

| Detector | UV Detector (at a suitable wavelength) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

In addition to chromatographic techniques, optical rotation provides a fundamental measure of the chirality of a molecule. The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed angle of rotation of plane-polarized light when it passes through a solution of a specific concentration and path length. nih.gov While specific optical rotation values for the enantiomers of this compound are not widely reported, they can be experimentally determined using a polarimeter. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory, respectively. It is important to note that the specific rotation is dependent on the solvent, temperature, and the wavelength of the light used. nih.gov

X-ray Crystallography for Solid-State Structure Determination

This technique would also elucidate the packing of the molecules in the crystal lattice and reveal the nature of intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride ion, as well as with the ester carbonyl group of neighboring molecules. Such information is invaluable for understanding the physical properties of the compound, including its melting point and solubility.

Although a specific crystal structure for this compound is not currently available in open-access crystallographic databases, studies on similar α,α-disubstituted amino acid derivatives have been reported. These studies provide insights into the expected structural features and packing motifs.

Role As a Building Block and Intermediate in Chemical Synthesis

Application in Peptide Synthesis Research

Specific research detailing the application of Ethyl 2-amino-2-ethylbutanoate hydrochloride in peptide synthesis is not extensively documented in publicly available literature. However, the incorporation of its parent class, α,α-disubstituted amino acids, into peptide chains is a known strategy to impart unique conformational properties. These sterically hindered amino acids are recognized for their ability to induce specific secondary structures, such as helices or turns, in peptides. nih.govmerckmillipore.com

The synthesis of peptides containing such bulky amino acids is often challenging. biosynth.com Conventional peptide coupling methods can be inefficient due to the steric hindrance around the α-carbon, which impedes the formation of the amide bond. nih.gov This has led to the development of specialized coupling reagents and protocols designed to overcome these synthetic hurdles. merckmillipore.com Peptides that include α,α-disubstituted amino acids are of interest because they often exhibit enhanced resistance to enzymatic degradation, which can improve their bioavailability and pharmacokinetic profiles in potential therapeutic applications. merckmillipore.com

Synthesis of Complex Organic Molecules and Scaffolds

There is a lack of specific examples in the scientific literature of this compound being used as a primary building block for the synthesis of complex organic molecules and scaffolds. In a broader context, non-canonical amino acids, including α,α-disubstituted variants, are valuable starting materials in organic synthesis. nih.gov They can serve as chiral synthons, providing a stereochemically defined core from which more complex molecules can be constructed. The presence of both an amino and a carboxyl group allows for diverse chemical modifications and the introduction of various functional groups.

The general class of α,α-disubstituted α-amino acids has been utilized in the synthesis of various molecular architectures. For instance, they can be key components in the construction of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved stability or activity. nih.gov

Contribution to Methodological Developments in Organic Synthesis

No specific methodological developments in organic synthesis have been reported that are directly attributed to the use of this compound. The challenges associated with the synthesis of molecules containing sterically hindered centers, such as the quaternary carbon of this amino acid, often drive innovation in synthetic methodology. For example, the difficulty in forming peptide bonds with α,α-disubstituted amino acids has spurred research into more efficient coupling reagents and reaction conditions. merckmillipore.combiosynth.com

Furthermore, the creation of α,α-disubstituted α-amino acids themselves has been a subject of methodological research, with various strategies being developed for their enantioselective synthesis. ub.edu These methods are crucial for accessing optically pure building blocks for use in pharmaceutical and materials science research.

Use in the Synthesis of Non-Amino Acid Derived Compounds

The scientific literature does not provide specific instances of this compound being used in the synthesis of compounds that are not derived from amino acids. Generally, amino acids can serve as versatile starting materials for a wide range of chemical entities. Their inherent chirality and bifunctionality make them attractive precursors for the synthesis of alkaloids, chiral ligands for asymmetric catalysis, and other fine chemicals. The specific structural features of an α,α-disubstituted amino acid like Ethyl 2-amino-2-ethylbutanoate could potentially be exploited to create unique molecular frameworks, but such applications have not been specifically documented for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。